N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide
CAS No.: 23562-52-9
Cat. No.: VC3907433
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1 g/mol
* For research use only. Not for human or veterinary use.
![N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide - 23562-52-9](/images/structure/VC3907433.png)
Specification
CAS No. | 23562-52-9 |
---|---|
Molecular Formula | C10H10Cl2N2O2 |
Molecular Weight | 261.1 g/mol |
IUPAC Name | N-(2-acetamido-4,5-dichlorophenyl)acetamide |
Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-7(11)8(12)4-10(9)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |
Standard InChI Key | WDJDIFOCXRYUEX-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide is systematically named N-(2-acetamido-4,5-dichlorophenyl)acetamide. Its structure comprises a 4,5-dichlorinated benzene ring substituted at the 1,2-positions with acetamide groups . The InChIKey WDJDIFOCXRYUEX-UHFFFAOYSA-N
uniquely identifies its stereochemical configuration .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 261.10 g/mol | |
Exact Mass | 260.012 g/mol | |
LogP (Partition Coefficient) | 3.056 | |
Topological Polar Surface Area | 58.2 Ų |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic N-H stretching vibrations at 3300–3100 cm (amide groups) and C-Cl stretches at 750–550 cm . Nuclear magnetic resonance (NMR) data () show singlet peaks for methyl groups ( 2.1–2.3 ppm) and aromatic protons ( 7.2–7.5 ppm) adjacent to chlorine atoms .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via acetylation of 2-amino-4,5-dichloroaniline using acetic anhydride under reflux conditions . Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution to introduce acetamide groups onto the dichlorophenyl backbone .
Table 2: Synthetic Parameters
Parameter | Condition | Yield |
---|---|---|
Solvent | Dichloromethane or DMF | 85–92% |
Catalyst | Pyridine or triethylamine | Not required |
Reaction Time | 6–12 hours |
Chemical Reactivity
The electron-withdrawing chlorine atoms activate the benzene ring toward electrophilic substitution, while the acetamide groups participate in hydrolysis (yielding 4,5-dichloro-1,2-phenylenediamine) and nucleophilic acyl substitutions . Stability studies indicate decomposition above 300°C, releasing hydrogen chloride and nitrogen oxides .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a high melting point (255°C) due to intermolecular hydrogen bonding between acetamide groups . Its solubility in water is limited (0.12 g/L at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) (24.5 g/L) .
Table 3: Thermal Properties
Property | Value | Source |
---|---|---|
Melting Point | 255–258°C | |
Boiling Point | 492°C at 760 mmHg | |
Flash Point | 251.4°C | |
Vapor Pressure | mmHg at 25°C |
Crystallography and Solid-State Behavior
X-ray diffraction studies reveal a monoclinic crystal system with space group . The lattice parameters include , , and , with Z = 4 .
Applications in Pharmaceutical Research
Anticancer Activity
In vitro screening against HMEC-1 endothelial cells demonstrated moderate cytotoxicity (IC = 9.6 μM), attributed to interference with microtubule assembly . Structural analogs with additional methyl groups show enhanced activity across leukemia (L1210) and carcinoma (HeLa) cell lines .
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